molecular formula C21H20ClNS B12302649 Nuclotixene, trans- CAS No. 62908-55-8

Nuclotixene, trans-

Cat. No.: B12302649
CAS No.: 62908-55-8
M. Wt: 353.9 g/mol
InChI Key: FCXKKBQJIUTOHH-WOJGMQOQSA-N
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Description

Nuclotixene, trans- is a synthetic compound known for its unique chemical properties and potential applications in various fields. It is a member of the cyclooctene family, characterized by its trans-configuration, which imparts specific reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Nuclotixene, trans- typically involves the photoisomerization of its cis-isomer. This process is carried out using a flow photoreactor, which allows for efficient and high-yield production. The reaction conditions include the use of specific wavelengths of light to induce the isomerization, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of Nuclotixene, trans- can be scaled up using continuous flow photoreactors. These reactors are designed to handle large volumes of reactants and provide consistent exposure to light, ensuring uniform conversion of the cis-isomer to the trans-isomer. The process is optimized for cost-effectiveness and high throughput .

Chemical Reactions Analysis

Types of Reactions

Nuclotixene, trans- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of Nuclotixene, trans- can yield epoxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Nuclotixene, trans- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Nuclotixene, trans- involves its interaction with specific molecular targets and pathways. It can undergo bioorthogonal reactions, which are highly selective and occur without interfering with native biochemical processes. These reactions typically involve the formation of covalent bonds with target molecules, facilitated by the unique reactivity of the trans-configuration .

Comparison with Similar Compounds

Nuclotixene, trans- can be compared with other similar compounds, such as trans-cyclooctene and trans-stilbene. These compounds share similar structural features but differ in their reactivity and applications. For example:

Nuclotixene, trans- stands out due to its unique combination of stability and reactivity, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

62908-55-8

Molecular Formula

C21H20ClNS

Molecular Weight

353.9 g/mol

IUPAC Name

3-[(E)-(2-chlorothioxanthen-9-ylidene)methyl]-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C21H20ClNS/c22-16-5-6-21-19(12-16)18(17-3-1-2-4-20(17)24-21)11-15-13-23-9-7-14(15)8-10-23/h1-6,11-12,14-15H,7-10,13H2/b18-11+

InChI Key

FCXKKBQJIUTOHH-WOJGMQOQSA-N

Isomeric SMILES

C1CN2CCC1C(C2)/C=C/3\C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Canonical SMILES

C1CN2CCC1C(C2)C=C3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Origin of Product

United States

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